molecular formula C6H14ClNO2 B6206629 3-(methoxymethyl)morpholine hydrochloride CAS No. 955400-08-5

3-(methoxymethyl)morpholine hydrochloride

Cat. No.: B6206629
CAS No.: 955400-08-5
M. Wt: 167.6
InChI Key:
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Description

3-(Methoxymethyl)morpholine hydrochloride is an organic compound with the molecular formula C6H14ClNO2. It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with both nitrogen and oxygen atoms. This compound is commonly used in various fields, including drug synthesis and organic synthesis .

Scientific Research Applications

3-(Methoxymethyl)morpholine hydrochloride has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: Utilized in the production of catalysts, reducing agents, and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 3-(methoxymethyl)morpholine hydrochloride are not mentioned in the search results, morpholine derivatives are of interest in various areas of research, including life science, material science, chemical synthesis, and chromatography . They are often used in research and development under the supervision of technically qualified individuals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)morpholine hydrochloride typically involves the following steps :

    Condensation Reaction: Methanol and formaldehyde are condensed under alkaline conditions to produce methoxymethyl alcohol (methylal).

    Reaction with Morpholine: Methoxymethyl alcohol reacts with morpholine under alkaline conditions to form 4-(methoxymethyl)-morpholine.

    Hydrochloride Formation: The final step involves converting 4-(methoxymethyl)-morpholine to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways . It can act as a central inhibitory agent on several kinase enzymes involved in cytokinesis and cell cycle regulation. This inhibition can affect various biological processes, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Methoxymethyl)morpholine hydrochloride: A stereoisomer with similar properties but different spatial arrangement.

    4-(Methoxymethyl)-morpholine: A precursor in the synthesis of 3-(methoxymethyl)morpholine hydrochloride.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it a versatile reagent in both laboratory and industrial settings. Its ability to act on specific molecular targets also distinguishes it from other morpholine derivatives.

Properties

CAS No.

955400-08-5

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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